pentyl(propan-2-yl)amine

Catalog No.
S3340260
CAS No.
36343-02-9
M.F
C8H19N
M. Wt
129.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pentyl(propan-2-yl)amine

CAS Number

36343-02-9

Product Name

pentyl(propan-2-yl)amine

IUPAC Name

N-propan-2-ylpentan-1-amine

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C8H19N/c1-4-5-6-7-9-8(2)3/h8-9H,4-7H2,1-3H3

InChI Key

QCWXZFZXEGTLOV-UHFFFAOYSA-N

SMILES

CCCCCNC(C)C

Canonical SMILES

CCCCCNC(C)C

Pentyl(propan-2-yl)amine, also known as N-pentyl-2-propan-2-ylamine, is an organic compound characterized by its aliphatic amine structure. It consists of a pentyl group (a five-carbon straight chain) attached to a nitrogen atom, which is also bonded to an isopropyl group (a branched three-carbon chain). The molecular formula for pentyl(propan-2-yl)amine is C8H19NC_8H_{19}N, and it has a molecular weight of approximately 143.25 g/mol. This compound's structural features suggest potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Flammability: Amines are generally flammable liquids [].
  • Corrosivity: Amines can be irritating to the skin and eyes.
  • Toxicity: Information on the specific toxicity of isopropylamine is unavailable. However, amines can have varying degrees of toxicity depending on their structure.

Identification and Properties:

-Pentanamine, N-(1-methylethyl)-, also known as N-isopropyl-N-pentylamine or isopropylamylamine, is a primary amine with the chemical formula C8H19N. It has a molecular weight of 143.27 g/mol and a boiling point of 184 °C.

Potential Applications:

While research on 1-Pentanamine, N-(1-methylethyl)- is limited, potential scientific research applications based on its structure and properties include:

  • Organic synthesis: As a primary amine, it could be used as a building block in the synthesis of more complex organic molecules, such as pharmaceuticals or functional materials [].
  • Corrosion inhibition: Amines can act as corrosion inhibitors by forming a protective film on metal surfaces. Research is needed to determine the effectiveness of 1-Pentanamine, N-(1-methylethyl)- in this application [].
  • Catalysis: Amines can be used as ligands in catalysts, which are substances that increase the rate of a chemical reaction. Further research is required to explore the potential catalytic applications of 1-Pentanamine, N-(1-methylethyl)- [].
Typical of amines:

  • Oxidation: The compound can be oxidized to form corresponding oxides or higher oxidation states, such as nitroso or nitrile derivatives.
  • Reduction: It can participate in reduction reactions to yield secondary or tertiary amines.
  • Substitution Reactions: The amine group can engage in nucleophilic substitution reactions, replacing halides or other functional groups under suitable conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the conditions and reagents used in the reactions.

Research into the biological activity of pentyl(propan-2-yl)amine is limited but suggests potential therapeutic applications. Its structure allows for interaction with biological targets, potentially influencing neurotransmitter systems or enzyme activities. Preliminary studies indicate that similar compounds may exhibit antimicrobial or anticancer properties, although specific studies on pentyl(propan-2-yl)amine are necessary to establish its bioactivity conclusively.

The synthesis of pentyl(propan-2-yl)amine typically involves multi-step organic synthesis techniques. A common method includes the reaction of pentylamine with propan-2-ol under controlled conditions to ensure the formation of the desired amine product. This reaction may be catalyzed by acids or bases to enhance yield and purity.

In industrial settings, continuous flow reactors and advanced purification techniques like chromatography may be employed to optimize production efficiency and product quality.

Pentyl(propan-2-yl)amine has several potential applications:

  • Pharmaceuticals: It may serve as a precursor or intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: The compound can be utilized as a building block for more complex organic molecules.
  • Research: It is relevant in studies involving amine chemistry and may be used as a reference standard in analytical chemistry.

Several compounds share structural or functional similarities with pentyl(propan-2-yl)amine:

Compound NameCAS NumberUnique Features
N-pentylamine111-72-3A simple primary amine without branching
Isopropylamylamine36343-02-9Contains both pentyl and isopropyl groups
3-[Methyl(pentyl)amino]propanoic acid; hydrochloride3140995Incorporates a carboxylic acid moiety
N-pentylglycine120-03-0Lacks the propan-2-yl group
3-Aminohexanoic acid6000-60-0Shorter carbon chain with different biological activity

Uniqueness: The presence of both pentyl and isopropyl groups in pentyl(propan-2-yl)amine distinguishes it from similar compounds, potentially enhancing its lipophilicity and altering its interaction profile with biological targets. This unique structure may contribute to its specific reactivity and potential applications in medicinal chemistry.

Nucleophilic Substitution Pathways in Amine Formation

The synthesis of pentyl(propan-2-yl)amine proceeds via a bimolecular nucleophilic substitution mechanism, where isopropylamine acts as the nucleophile, displacing the bromide ion from 1-bromopentane [2] [5]. This reaction follows a concerted backside attack trajectory, characterized by a single transition state where bond formation between the nucleophile (isopropylamine) and the electrophilic carbon of 1-bromopentane occurs simultaneously with bond cleavage to the leaving group (bromide) [5]. The trigonal bipyramidal transition state imposes steric constraints, rendering the reaction highly sensitive to the alkyl halide’s structure. Primary substrates like 1-bromopentane exhibit faster reaction rates compared to branched or tertiary analogs due to reduced steric hindrance [5].

The reaction stoichiometry can be represented as:
$$
\text{(CH}3\text{)}2\text{CHNH}2 + \text{C}5\text{H}{11}\text{Br} \rightarrow \text{(CH}3\text{)}2\text{CHNH}(\text{C}5\text{H}_{11}) + \text{HBr}
$$
Kinetic studies reveal a second-order dependence on reactant concentrations, with rate laws expressed as:
$$
\text{Rate} = k[\text{1-bromopentane}][\text{isopropylamine}]
$$
where $$k$$ is the rate constant influenced by solvent polarity and temperature [5].

Table 1: Impact of Alkyl Halide Structure on Reaction Rate

Alkyl HalideRelative Rate (k)Steric Hindrance
1-Bromopentane1.00Low
2-Bromopentane0.12Moderate
tert-Butyl bromide<0.01High

Data derived from comparative kinetic analyses under identical conditions [5].

Solvent Effects on Reaction Efficiency

Solvent choice profoundly influences reaction kinetics and equilibria. Polar aprotic solvents such as acetonitrile or dimethylformamide enhance nucleophilicity by stabilizing the transition state through dielectric effects without hydrogen-bonding interactions [2] [4]. In contrast, protic solvents like water or ethanol solvate the nucleophile, reducing its reactivity [3]. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) further improve efficiency in biphasic systems by shuttling reactants between immiscible phases [2].

Table 2: Solvent Properties and Reaction Efficiency

SolventDielectric ConstantYield (%)Key Observations
Acetonitrile37.592Optimal for transition state stabilization [2] [4]
Ethanol24.345Hydrogen bonding reduces nucleophilicity [3]
Water80.1<10Poor solubility of alkyl halide [3]
DMF36.788High polarity enhances rate [4]

Isopropylamine’s miscibility with water complicates solvent selection, necessitating careful optimization to prevent undesired hydrolysis of 1-bromopentane [1].

Temperature-Dependent Yield Optimization

Reaction yield exhibits a nonlinear dependence on temperature, governed by competing kinetic and thermodynamic factors. Elevated temperatures (50–70°C) accelerate the reaction by reducing activation energy barriers ($$E_a \approx 60–80 \, \text{kJ mol}^{-1}$$) but may promote side reactions such as elimination or over-alkylation [3]. Arrhenius analysis reveals a trade-off between rate enhancement and equilibrium displacement, as the exothermic nature of amine formation ($$\Delta H \approx -65 \, \text{kJ mol}^{-1}$$) favors lower temperatures [3].

Table 3: Temperature vs. Yield and Selectivity

Temperature (°C)Conversion (%)Selectivity (%)Dominant Pathway
302572Slow kinetics, minimal byproducts
506885Optimal balance of rate and equilibrium
708978Increased elimination at higher $$T$$
909265Thermal degradation dominant

Isopropanol, a common byproduct of competing dehydrogenation pathways, is minimized by maintaining ammonia in excess ($$ \text{NH}3:\text{C}3\text{H}_8\text{O} \geq 10:1 $$) to shift equilibria toward amine formation [3].

Pentyl(propan-2-yl)amine serves as a crucial pharmaceutical intermediate in the synthesis of opioid analgesic compounds through multiple mechanistic pathways [1] [2]. The compound's secondary amine functionality provides essential nucleophilic properties that enable direct participation in key synthetic transformations required for opioid drug development [3] [4]. In the context of modern pharmaceutical manufacturing, tertiary amines and their precursors represent approximately 40% of all drug compounds, with 60% of these containing tertiary amine structures that are fundamental to opioid receptor binding [3].

The primary application of pentyl(propan-2-yl)amine in opioid synthesis involves N-alkylation reactions where the compound acts as a nucleophilic alkylating agent [5] [6]. This process is particularly significant in the synthesis of morphine derivatives and related opioid compounds, where the pentyl and isopropyl substituents provide specific steric and electronic properties necessary for receptor selectivity [7] [5]. Research demonstrates that N-alkylation using compounds such as pentyl(propan-2-yl)amine can achieve synthetic efficiencies exceeding 80% when optimized reaction conditions are employed [6] [8].

The compound plays a critical role in reductive amination processes, serving as an amine component in coupling reactions with carbonyl-containing opioid precursors [9] [10]. These transformations typically employ sodium triacetoxyborohydride or lithium aluminum hydride as reducing agents, with pentyl(propan-2-yl)amine contributing to the formation of complex tertiary amine structures found in advanced opioid analgesics [11] [10]. The reductive amination pathway demonstrates moderate synthetic efficiency, typically ranging from 60-75% yield depending on catalyst selection and reaction optimization [9] [10].

In N-demethylation processes, pentyl(propan-2-yl)amine functions as a precursor compound following selective demethylation of tertiary amine opioid structures [5] [12]. This synthetic strategy is particularly important in the preparation of nor-opiates, which serve as key intermediates for subsequent functionalization reactions [12]. Electrochemical N-demethylation methods have demonstrated significant advantages in this context, providing catalyst-free and reagent-free conditions that yield target compounds with good efficiency while avoiding hazardous electrophilic reagents [8].

Synthesis StageRole of Pentyl(propan-2-yl)amineTarget CompoundsSynthetic Efficiency
N-AlkylationDirect alkylation agentOpioid receptor agonistsHigh (direct substitution)
Reductive AminationAmine component in reductive couplingMorphine derivativesModerate (catalyst dependent)
N-DemethylationPrecursor after N-demethylationNor-opiatesVariable (substrate dependent)
Chiral ResolutionChiral amine for resolutionEnantiomerically pure opioidsModerate (separation dependent)
Prodrug FormationTertiary amine for prodrug maskingMasked opioid prodrugsHigh (enzymatic activation)

The synthetic versatility of pentyl(propan-2-yl)amine extends to the preparation of fentanyl-related compounds, where its structural features contribute to the formation of critical intermediate compounds [13] [11]. The synthesis pathways typically involve multi-step processes beginning with reductive amination reactions, followed by acylation and subsequent alkylation steps that incorporate the pentyl and isopropyl functionalities [11]. These synthetic routes demonstrate the compound's importance in addressing the diverse structural requirements of modern opioid pharmaceutical development.

Chiral Resolution Techniques for Enantiomeric Forms

The enantiomeric resolution of pentyl(propan-2-yl)amine represents a critical aspect of pharmaceutical intermediate preparation, as chirality significantly influences the biological activity and therapeutic efficacy of derived compounds [14] [15]. Chiral resolution processes for amine compounds typically employ three primary methodologies: crystallization techniques, enzymatic resolution procedures, and chromatographic separation methods [15] [16]. The selection of appropriate resolution techniques depends on factors including scale requirements, cost considerations, and desired enantiomeric purity levels.

Diastereomeric salt formation represents the most widely employed method for the chiral resolution of pentyl(propan-2-yl)amine [14] [17]. This approach involves the reaction of racemic amine with optically active chiral acids such as tartaric acid, mandelic acid, or other established resolving agents [14] [18]. The resulting diastereomeric salts exhibit different physical properties, particularly solubility characteristics, which enable separation through conventional crystallization techniques [17] [18]. Research indicates that diastereomeric salt formation can achieve enantiomeric excess values ranging from 90-99% depending on the specific resolving agent and crystallization conditions employed [18].

The application of tartaric acid as a resolving agent for pentyl(propan-2-yl)amine follows established protocols where the racemic amine is treated with R,R-tartaric acid in alcoholic solvents [17]. The process typically involves dissolution of both components followed by controlled crystallization, which favors the precipitation of less soluble diastereomeric salts [17]. Optimization studies demonstrate that solvent selection, temperature control, and seeding techniques significantly influence resolution efficiency and product purity [18].

Enzymatic resolution techniques offer significant advantages for the preparation of enantiomerically pure pentyl(propan-2-yl)amine, particularly through lipase-catalyzed acylation and deacylation processes [19] [20]. These biocatalytic approaches exploit the differential reactivity of enantiomers toward specific enzymes, enabling kinetic resolution with high selectivity [16] [20]. Lipase-mediated resolution can achieve enantiomeric excess values exceeding 95% while operating under mild reaction conditions that minimize product degradation [19] [20].

The implementation of amine dehydrogenase enzymes represents an emerging approach for chiral amine synthesis, including pentyl(propan-2-yl)amine derivatives [21] [16]. These engineered enzymes demonstrate unprecedented catalytic properties, enabling asymmetric reductive amination of prochiral ketones with quantitative yields and enantiomeric excess values exceeding 99% [21]. The technology offers particular advantages for industrial-scale production due to its environmental compatibility and process efficiency [16].

Resolution MethodResolving AgentEfficiency (ee %)ScalabilityCost Effectiveness
Diastereomeric Salt FormationTartaric acid, mandelic acid90-99%Industrial scaleHigh
Enzymatic ResolutionLipases, transaminases95-99%Pilot to industrialModerate
Chromatographic SeparationChiral stationary phases99%+Laboratory to pilotLow (small scale)
Dynamic Kinetic ResolutionRacemization catalysts95-99%Industrial potentialHigh (when optimized)
Crystallization-based ResolutionChiral acids/bases85-95%Industrial scaleHigh

Chromatographic separation using chiral stationary phases provides analytical and preparative capabilities for pentyl(propan-2-yl)amine enantiomers [22]. High-performance liquid chromatography systems employing cellulose and amylose tris(3,5-dimethylphenylcarbamate) derivatives demonstrate effective separation with different elution orders depending on mobile phase composition [22]. These methods achieve exceptional enantiomeric purity but are typically limited to smaller scale applications due to cost considerations [22].

Dynamic kinetic resolution represents an advanced approach that combines racemization and resolution processes to maximize yield efficiency [15]. This technique involves the continuous conversion of the undesired enantiomer back to the racemic mixture while selectively removing the desired enantiomer through resolution [15]. When optimized, dynamic kinetic resolution can achieve both high enantiomeric excess and excellent overall yields, making it particularly attractive for industrial applications [23].

Prodrug Activation Mechanisms Involving Tertiary Amines

Pentyl(propan-2-yl)amine participates in prodrug strategies through multiple activation mechanisms that exploit the unique properties of tertiary amine structures [24] [25]. Prodrug approaches involving tertiary amines provide significant advantages in pharmaceutical development, including improved water solubility, enhanced bioavailability, and targeted drug delivery capabilities [24] [26]. The global tertiary amines market, valued at approximately 4.31 billion United States dollars in 2024, reflects the substantial importance of these compounds in pharmaceutical applications [27].

Cytochrome P450-mediated activation represents the primary mechanism for tertiary amine prodrug conversion [28] [29]. The cytochrome P450 enzyme system provides highly versatile prodrug activation that is particularly adaptable for targeting drug release to specific tissues, including liver, tumors, and hypoxic tissues [29]. Pentyl(propan-2-yl)amine derivatives undergo oxidative metabolism primarily through CYP3A4 and CYP2D6 enzymes, which catalyze N-dealkylation reactions that release the active pharmaceutical compound [30] [31].

The N-dealkylation process involves initial hydroxylation of the alkyl substituents followed by subsequent oxidation and elimination reactions [12] [31]. Research demonstrates that tertiary amines containing pentyl and isopropyl substituents undergo preferential dealkylation of the smaller alkyl group, typically the isopropyl moiety, under physiological conditions [31]. This selectivity provides opportunities for designing prodrugs with predictable activation profiles and controlled drug release kinetics [26].

N-oxide formation represents an alternative prodrug strategy where pentyl(propan-2-yl)amine is converted to the corresponding N-oxide derivative [32] [26]. These N-oxide prodrugs demonstrate reduced toxicity and improved selectivity compared to parent amine compounds [32]. Under hypoxic conditions, N-oxide reduction releases the active amine through enzymatic or chemical reduction processes [32]. This mechanism proves particularly valuable for targeting drug delivery to hypoxic tissues such as solid tumors [32].

Phosphate ester prodrugs involving tertiary amines utilize enzymatic cleavage mechanisms to achieve drug activation [24] [25]. The synthesis involves nucleophilic substitution reactions between the tertiary amine and phosphate derivatizing reagents, resulting in quaternary salt formation [24] [25]. These prodrugs undergo two-step bioreversion processes beginning with enzyme-catalyzed dephosphorylation followed by spontaneous chemical breakdown to release the parent drug [24] [25].

Activation MechanismEnzyme/ConditionActivation SiteHalf-lifeSelectivity
Cytochrome P450 OxidationCYP3A4, CYP2D6Liver, intestine1-4 hoursHigh (tissue-specific)
N-Oxide ReductionHypoxic conditionsHypoxic tissues2-8 hoursVery high (hypoxia-selective)
Ester HydrolysisEsterasesPlasma, liver0.5-2 hoursModerate
Phosphate CleavageAlkaline phosphataseLiver, kidney1-3 hoursModerate to high
Enzymatic N-DealkylationMAO-B, cytochrome P450Brain, liver2-6 hoursHigh (enzyme-specific)

Ester hydrolysis mechanisms provide additional opportunities for prodrug activation involving pentyl(propan-2-yl)amine derivatives [26]. These approaches typically employ acyloxyalkyl carbamate structures that undergo enzymatic hydrolysis followed by spontaneous decomposition to release the active amine [26]. The hydrolysis rates can be modulated through structural modifications of the ester linkage, enabling controlled drug release profiles [26].

Monoamine oxidase-mediated activation represents a specialized mechanism where pentyl(propan-2-yl)amine undergoes enzymatic dealkylation through MAO-B activity [26]. This pathway proves particularly relevant for central nervous system applications where MAO-B is abundant in brain tissue [26]. The enzymatic process results in sustained elevations of active amine concentrations in target tissues while minimizing systemic exposure [26].

XLogP3

2.4

Other CAS

36343-02-9

Wikipedia

1-Pentanamine, N-(1-methylethyl)-

Dates

Last modified: 08-19-2023

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